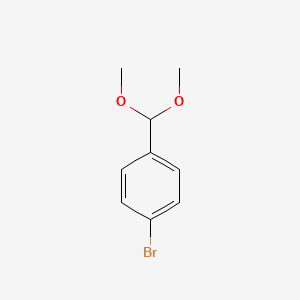

1-Bromo-4-(dimethoxymethyl)benzene

Descripción

Strategic Utility of Halogenated Aromatic Scaffolds in Molecular Construction

Halogenated aromatic compounds, or aryl halides, are particularly valuable precursors in synthetic organic chemistry. researchgate.net The carbon-halogen bond provides a reactive handle for a multitude of transformations, most notably in cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler, readily available starting materials. researchgate.netacs.org The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the scaffold, with the C-Br bond offering a good balance of reactivity and stability for many applications. acs.org This makes bromo-aromatic compounds versatile intermediates in the synthesis of a wide range of organic molecules. researchgate.net

Role of Acetal (B89532) Functional Groups as Protected Carbonyl Equivalents

The acetal functional group serves as a crucial protecting group for aldehydes and ketones in multi-step organic synthesis. libretexts.orgpearson.comtotal-synthesis.com Carbonyl groups are highly reactive towards a variety of reagents, including nucleophiles and bases. libretexts.org By converting a carbonyl into an acetal, its reactivity is temporarily masked, allowing chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl. libretexts.orglibretexts.org Acetals are stable in neutral to strongly basic conditions and can be easily converted back to the original carbonyl group under mild acidic conditions. libretexts.orgjove.com This ability to protect and deprotect a key functional group is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules that would otherwise be inaccessible. libretexts.orgtotal-synthesis.com

Overview of 1-Bromo-4-(dimethoxymethyl)benzene as a Versatile Building Block

This compound is a bifunctional organic compound that embodies the principles discussed above. ambeed.com It features a brominated benzene (B151609) ring, which provides a site for cross-coupling and other substitution reactions, and a dimethoxymethyl group, which is a protected form of a formyl (aldehyde) group. ambeed.comontosight.ai This unique combination of a reactive handle (the bromo group) and a protected functional group (the acetal) makes it a highly versatile building block in organic synthesis. nih.gov Chemists can utilize the reactivity of the C-Br bond to construct a larger molecular framework and then, at a later stage, deprotect the acetal to reveal the aldehyde, which can undergo a host of further transformations. This strategic potential allows for the efficient and controlled synthesis of a wide variety of complex aromatic compounds.

Chemical and Physical Properties

This compound is a colorless oil at room temperature. prepchem.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H11BrO2 nih.gov |

| Molecular Weight | 231.09 g/mol nih.gov |

| Boiling Point | 254 °C (lit.) alfachemch.com |

| Density | 1.383 g/mL at 25 °C (lit.) alfachemch.com |

| CAS Number | 24856-58-4 nih.gov |

Synthesis and Reactions

A common method for the synthesis of this compound involves the reaction of 4-bromobenzaldehyde (B125591) with trimethyl orthoformate in methanol, using an acid catalyst such as para-toluenesulfonic acid. prepchem.com The mixture is heated under reflux, and after removal of the solvent, the product is isolated by distillation. prepchem.com

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The bromo-substituent on the aromatic ring makes it a suitable substrate for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. ambeed.comresearchgate.net These reactions are powerful tools for the formation of new carbon-carbon bonds. For instance, in a Heck reaction, it can be coupled with an alkene in the presence of a palladium catalyst. researchgate.net

The dimethoxymethyl group, being a protected aldehyde, is stable to the conditions of many of these cross-coupling reactions. This allows for the elaboration of the aromatic ring without affecting the latent aldehyde functionality. Subsequent treatment with aqueous acid will hydrolyze the acetal, regenerating the 4-substituted benzaldehyde (B42025) derivative, which can then be used in further synthetic steps, such as Wittig reactions or reductive aminations.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data |

| ¹H NMR |

| ¹³C NMR |

| Mass Spectrometry |

| Infrared Spectroscopy |

Applications in Organic Synthesis

The utility of this compound as a synthetic building block is well-established. Its ability to participate in cross-coupling reactions via the bromo-substituent allows for the construction of biaryl systems and other complex aromatic structures. orgsyn.org For example, it can be used in the synthesis of substituted biphenyl (B1667301) derivatives, which are common motifs in pharmaceuticals and liquid crystals. orgsyn.org

Furthermore, the protected aldehyde functionality allows for its use as a precursor to a wide range of 4-substituted benzaldehydes. After the desired molecular framework has been assembled through reactions at the bromo-position, the aldehyde can be unmasked and used to introduce other functional groups or to build upon the molecular complexity. This two-stage reactivity makes this compound a valuable tool for the synthesis of complex target molecules, including natural products and active pharmaceutical ingredients.

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-4-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFNGPDYMFEHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350882 | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24856-58-4 | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Dimethoxymethyl Benzene and Its Precursors

De Novo Synthesis Approaches

De novo synthesis in this context refers to the introduction of the bromo group onto a benzene (B151609) ring that already possesses the dimethoxymethyl moiety or a related precursor. This is primarily achieved through electrophilic aromatic substitution.

Direct Bromination of 4-(Dimethoxymethyl)benzene and Related Acetals

The most direct route to 1-Bromo-4-(dimethoxymethyl)benzene involves the electrophilic aromatic bromination of the parent acetal (B89532), benzaldehyde (B42025) dimethyl acetal. In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring. fiveable.me

The dimethoxymethyl group, -CH(OCH₃)₂, is an activating substituent and an ortho, para-director. This directing effect is due to the ability of the oxygen atoms to donate electron density to the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack at the ortho and para positions. nih.gov Since the starting material is monosubstituted, electrophilic attack will yield a mixture of ortho and para isomers.

The formation of the para isomer, this compound, is often favored over the ortho isomer due to steric hindrance; the bulkiness of the dimethoxymethyl group can impede the approach of the electrophile to the adjacent ortho positions. nih.gov Reaction conditions can be optimized to enhance this regioselectivity. For instance, conducting the electrophilic bromination at lower temperatures can increase the preference for the para product. nih.gov

Typical reaction conditions involve dissolving the benzaldehyde dimethyl acetal in a suitable solvent, such as acetonitrile or a halogenated hydrocarbon, and adding the brominating agent at a controlled temperature. nih.gov

Several reagents and catalysts can be employed for the direct bromination of activated aromatic rings like benzaldehyde dimethyl acetal.

Molecular Bromine (Br₂) : The classic method for aromatic bromination involves the use of molecular bromine, typically in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.orgjove.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the aromatic ring. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org

N-Bromosuccinimide (NBS) : A milder and more selective alternative to molecular bromine is N-Bromosuccinimide (NBS). commonorganicchemistry.com NBS serves as a source of electrophilic bromine and is particularly effective for activated aromatic systems. nih.gov Reactions using NBS can sometimes be performed without a strong Lewis acid, often in polar solvents like acetonitrile. nih.gov For highly activated rings, NBS can provide high yields of the desired bromoarene. nih.govwku.edu

The choice of brominating agent and catalyst depends on the reactivity of the substrate and the desired selectivity.

Table 1: Comparison of Brominating Agents for Aromatic Rings

| Reagent | Catalyst | Conditions | Selectivity |

|---|---|---|---|

| Br₂ | FeBr₃ | Inert solvent | Good, can be aggressive |

| NBS | Often none or mild acid | Acetonitrile, THF | High for activated rings, often favors para |

| LiBr/CAN | None | Acetonitrile | Good regioselectivity |

This table provides a general overview of common brominating systems for aromatic compounds.

Nucleophilic Aromatic Substitution Strategies for Bromine Introduction

While electrophilic substitution is the most common method for brominating an activated ring, nucleophilic aromatic substitution offers an alternative pathway if a suitable precursor is available. The Sandmeyer reaction is a prominent example of this strategy. wikipedia.org

This approach would not start from 4-(dimethoxymethyl)benzene but rather from a precursor like 4-(dimethoxymethyl)aniline. The process involves two key steps:

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBr), to form a stable arenediazonium salt. libretexts.org

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org In this step, the diazonio group (-N₂⁺) is replaced by a bromine atom, with the evolution of nitrogen gas. wikipedia.orglibretexts.org

This method is particularly useful for introducing bromine to a specific position on the ring when direct bromination might lead to undesirable isomers or side reactions. ias.ac.in A variety of anilines can be converted to their corresponding aryl bromides in moderate to excellent yields using this one-pot reaction. researchgate.netnih.gov

Functional Group Interconversion Pathways

An alternative synthetic strategy involves starting with a benzene ring that already contains the bromine atom at the desired position and then forming the acetal functional group.

Acetal Formation from Bromo-substituted Benzaldehydes

This is a highly efficient and common method for preparing this compound. The synthesis starts with 4-bromobenzaldehyde (B125591). sigmaaldrich.com The carbonyl group of the aldehyde is protected as a dimethyl acetal through an acid-catalyzed reaction with methanol. organic-chemistry.org

The reaction is an equilibrium process and typically requires the removal of water to drive it to completion. wikipedia.orgtotal-synthesis.com This can be achieved by using a dehydrating agent or azeotropic distillation. wikipedia.org

A common and effective reagent for this transformation is trimethyl orthoformate, HC(OCH₃)₃. Trimethyl orthoformate serves both as a source of the methoxy (B1213986) groups and as a water scavenger, reacting with the water produced to form methanol and methyl formate, thus driving the equilibrium towards the acetal product. organic-chemistry.orgfiveable.me

The reaction is catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of acid catalysts can be used, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH). nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by two equivalents of methanol. total-synthesis.com

Table 2: Conditions for Acetal Formation from 4-Bromobenzaldehyde

| Reagents | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Methanol (excess) | HCl, H₂SO₄, or TsOH | Methanol | Reflux with water removal (e.g., Dean-Stark) |

| Trimethyl Orthoformate | TsOH or other acid catalyst | None or inert solvent | Ambient to reflux temperature |

This table summarizes common conditions for the synthesis of dimethyl acetals from aldehydes. sigmaaldrich.comacs.org

Acid-Catalyzed Methanolysis for Dimethyl Acetal Formation

The acid-catalyzed acetalization of aldehydes with alcohols is a well-established and reversible reaction. In the presence of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, 4-bromobenzaldehyde reacts with methanol to form the corresponding dimethyl acetal. ncert.nic.in The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. study.com A second molecule of methanol then reacts with the protonated hemiacetal, leading to the elimination of a water molecule and the formation of the stable acetal. study.com

Recent studies have demonstrated that this transformation can be carried out with high efficiency using very low concentrations of acid catalysts. For instance, the acetalization of various aldehydes, including aromatic aldehydes, has been shown to proceed smoothly with excellent yields in the presence of as little as 0.1 mol% hydrochloric acid in methanol at ambient temperature, without the need for water removal. researchgate.net

| Reactant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | 0.1 mol% HCl | Methanol | Room Temperature | Excellent (Specific yield for 4-bromobenzaldehyde not detailed, but generally high for various aldehydes) researchgate.net |

Lewis Acid-Promoted Acetalization (e.g., Cerium Ammonium Nitrate, Titanium Chloride)

Lewis acids offer an alternative and often milder approach to acetal formation. They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by methanol.

Cerium Ammonium Nitrate (CAN): Cerium(IV) ammonium nitrate is a versatile and commercially available reagent that can act as a Lewis acid catalyst in various organic transformations. nih.govmdpi.com While specific studies detailing the use of CAN for the acetalization of 4-bromobenzaldehyde are not abundant, its utility in promoting reactions involving aldehydes and alcohols is well-documented. For instance, anhydrous Cerium(III) chloride (CeCl3), a related cerium salt, has been effectively used as a recyclable catalyst for the solvent-free acetalization of various aldehydes and ketones with trimethyl orthoformate, yielding dimethyl acetals in good to excellent yields under mild conditions. scielo.br This suggests the potential of cerium-based catalysts in the synthesis of this compound.

| Reactant | Lewis Acid Catalyst | Proposed Advantage | Reference Context |

|---|---|---|---|

| Aromatic Aldehydes | Cerium(III) chloride | Mild, solvent-free conditions, recyclable catalyst | General acetalization of aldehydes and ketones scielo.br |

| Aldehydes | Titanium tetrachloride | Strong Lewis acid, high affinity for oxygenated compounds | General catalyst for various organic transformations scispace.comresearchgate.net |

Mild Cleavage of Acetals and Subsequent Functionalization

While the focus is on the synthesis of this compound, it is important to note that the dimethyl acetal group serves as a protecting group. Its mild cleavage to regenerate the aldehyde is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, often in the presence of water. The regenerated 4-bromobenzaldehyde can then undergo a variety of functionalization reactions, such as cross-coupling reactions. For example, 4-bromobenzaldehyde can participate in Suzuki and Sonogashira coupling reactions, allowing for the introduction of new carbon-carbon bonds at the bromine-substituted position. wikipedia.org

Transformations from Related Benzene Derivatives

An alternative synthetic strategy involves the formation of the aldehyde or a precursor to the acetal from other commercially available benzene derivatives. A prominent example is the synthesis of 4-bromobenzaldehyde from p-bromotoluene.

This transformation is typically a two-step process. wikipedia.org The first step involves the free-radical bromination of the methyl group of p-bromotoluene to form 4-bromobenzal bromide. wikipedia.org This is followed by hydrolysis of the resulting dibrominated methyl group, often using calcium carbonate, to yield 4-bromobenzaldehyde. wikipedia.orgorgsyn.org The aldehyde can then be converted to this compound using the acetalization methods described above.

A detailed procedure for the synthesis of p-bromobenzaldehyde from p-bromotoluene involves heating p-bromotoluene and slowly adding bromine while illuminating with a tungsten lamp. orgsyn.orglookchem.com The resulting crude product is then hydrolyzed with powdered calcium carbonate in water. orgsyn.orglookchem.com The final product can be purified by steam distillation, yielding 60-69% of p-bromobenzaldehyde. lookchem.com Another patent describes a similar bromination followed by hydrolysis, reporting a yield of 82.5%. patsnap.com

Reactivity Profiles and Transformative Chemistry of 1 Bromo 4 Dimethoxymethyl Benzene

Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety of 1-bromo-4-(dimethoxymethyl)benzene is the primary site of its reactivity, particularly in reactions that form new carbon-carbon bonds. The electron-withdrawing nature of the bromine atom, combined with the presence of the dimethoxymethyl group, influences the electronic properties of the benzene (B151609) ring and its susceptibility to various chemical transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of C-C bonds. For this compound, the carbon-bromine bond is a key reactive site for such transformations, most notably in palladium-catalyzed processes. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This reaction is particularly effective for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. tcichemicals.com In the context of this compound, the Suzuki-Miyaura reaction provides a direct route to functionalized biaryl systems where one of the aryl rings carries a protected benzaldehyde (B42025) group.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. nih.govresearchgate.net While simple palladium sources like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, the reactivity and efficiency are significantly enhanced by the addition of specialized phosphine ligands. nih.govnih.gov These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. yonedalabs.com

For aryl bromides like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands have proven to be exceptionally effective. nih.govnih.govresearchgate.net Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create sterically hindered yet highly active catalytic species that promote high turnover numbers and allow reactions to proceed under mild conditions, sometimes even at room temperature. nih.govnih.govresearchgate.net The electron-donating nature of these ligands increases the electron density on the palladium atom, which facilitates the oxidative addition step—often the rate-limiting step for less reactive aryl halides. libretexts.orgnih.gov

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand | Typical Base | Solvent System | Key Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DMF | Commercially available, well-established. |

| Pd(OAc)₂ | SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | High activity for hindered substrates, room temperature reactions possible. nih.govnih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol, 2-MeTHF | Broad substrate scope, effective for challenging couplings. nih.gov |

| CataCXium A Palladacycle | - (integral ligand) | Cs₂CO₃ | Dioxane/H₂O | High efficiency for ortho-substituted anilines, robust. nih.gov |

The Suzuki-Miyaura coupling involving this compound exhibits a broad substrate scope, accommodating a wide variety of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters). nih.gov The reactivity of the C-Br bond is generally high, allowing for efficient coupling under standard conditions. The reaction is tolerant of many functional groups on the coupling partner, including esters, ketones, nitriles, and even protected amines and alcohols, due to the mild reaction conditions typically employed. nih.govnih.gov

The efficiency of the coupling is influenced by the electronic and steric properties of the boronic acid partner. Electron-rich arylboronic acids tend to react readily, while electron-deficient or sterically hindered partners may require more forcing conditions or specialized catalyst systems to achieve high yields. nih.govnih.gov The dimethoxymethyl acetal (B89532) on the starting material is stable under the typically basic conditions of the Suzuki reaction, preserving the protected aldehyde functionality for subsequent transformations.

Table 2: Representative Suzuki-Miyaura Couplings with this compound

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Product | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(Dimethoxymethyl)-1,1'-biphenyl | >90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4'-(Dimethoxymethyl)-4-methoxy-1,1'-biphenyl | >95 |

| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF/H₂O | 1-(4'-(Dimethoxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | ~85 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 2-(4-(Dimethoxymethyl)phenyl)thiophene | >90 |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 3-(4-(Dimethoxymethyl)phenyl)pyridine | ~80 |

p-Terphenyls are molecules composed of a central benzene ring substituted with two phenyl groups at the 1 and 4 positions. These structures are of significant interest in materials science and medicinal chemistry. nih.govnih.gov this compound serves as a valuable building block for the synthesis of unsymmetrical p-terphenyl derivatives.

A common strategy involves a sequential Suzuki-Miyaura coupling. For instance, this compound can be coupled with benzene-1,4-diboronic acid pinacol ester. By carefully controlling the stoichiometry (using an excess of the diboronic ester), a monocoupled intermediate can be isolated. This intermediate, now bearing a boronic ester at one end and the dimethoxymethylphenyl group at the other, can then be subjected to a second Suzuki coupling with a different aryl halide to construct the unsymmetrical p-terphenyl skeleton. This stepwise approach allows for the precise installation of different substituents on the terminal rings of the terphenyl system. researchgate.net

Besides the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound is reactive in several other important palladium-catalyzed cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various aryl-, vinyl-, or alkylstannanes. A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups. libretexts.org However, a significant drawback is the high toxicity of the tin compounds and byproducts. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for couplings that may be difficult under Stille or Suzuki conditions. The reaction of this compound with an arylzinc halide, catalyzed by a palladium or nickel complex, proceeds efficiently to form biaryl products. wikipedia.orgnih.gov The primary challenge is the air and moisture sensitivity of the organozinc reagents, which often need to be prepared in situ. wikipedia.org

Heck Reaction: Unlike the previous methods that couple two aryl groups, the Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between an aryl halide and an alkene. organic-chemistry.orgwikipedia.org this compound can react with alkenes like styrene or acrylates in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a powerful method for the vinylation of the aromatic ring, leading to stilbene-type structures after deprotection of the acetal. nih.gov

Table 3: Comparison of Cross-Coupling Reactions for this compound

| Reaction | Organometallic Reagent | Catalyst | Key Features & Considerations |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd | Low toxicity, stable reagents, broad functional group tolerance. libretexts.orgnih.gov |

| Stille | Organostannane (R-SnR'₃) | Pd | Air- and moisture-stable reagents, but high toxicity of tin compounds. wikipedia.orglibretexts.org |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, good for difficult couplings, but reagents are sensitive. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene (e.g., Styrene) | Pd | Forms aryl-alkene bonds, tolerant of many functional groups. organic-chemistry.orgwikipedia.org |

Decarboxylative Coupling Reactions for Biaryl Moieties

Decarboxylative cross-coupling has emerged as a powerful method for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-formed organometallic reagents. wikipedia.orgrsc.org This strategy involves the coupling of an organic halide with a carboxylic acid, which undergoes in-situ decarboxylation to generate the nucleophilic coupling partner. wikipedia.orgrsc.org

In the context of synthesizing biaryl moieties, this compound can serve as the electrophilic partner (the aryl bromide). The reaction couples it with an aromatic carboxylic acid. The general mechanism, often catalyzed by a dual system of palladium and copper, involves two interconnected catalytic cycles. wikipedia.org The copper catalyst facilitates the decarboxylation of the aromatic carboxylic acid to form an aryl-copper intermediate. Concurrently, the palladium catalyst undergoes oxidative addition with the aryl bromide (this compound). Transmetalation between the aryl-copper species and the palladium complex, followed by reductive elimination, yields the unsymmetrical biaryl product and regenerates the active palladium catalyst. wikipedia.org

A significant advantage of this method is the use of air- and moisture-stable carboxylic acids, which are often more readily available and economical than the corresponding organoboron or organotin compounds used in Suzuki or Stille couplings. wikipedia.org The reaction conditions are typically robust, though they often require elevated temperatures.

Table 1: Representative Conditions for Decarboxylative Biaryl Coupling

| Component | Example Condition | Role |

| Aryl Halide | This compound | Electrophilic Partner |

| Carboxylic Acid | Substituted Benzoic Acid | Nucleophilic Partner Precursor |

| Catalyst System | Pd(OAc)₂ / CuI | Catalyzes C-C bond formation |

| Ligand | Phenanthroline or a similar N-donor ligand | Stabilizes metal catalysts |

| Base | K₂CO₃ or Cs₂CO₃ | Promotes carboxylate formation |

| Solvent | DMF, DMA, or NMP | High-boiling polar aprotic solvent |

| Temperature | 140-160 °C | To facilitate decarboxylation and coupling |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound is a key site for generating highly nucleophilic organometallic reagents. These reagents effectively reverse the polarity (umpolung) of the carbon atom, transforming it from an electrophilic site into a potent carbanionic nucleophile. adichemistry.com

Grignard Reagent Formation: The corresponding Grignard reagent, (4-(dimethoxymethyl)phenyl)magnesium bromide, is prepared by the reaction of this compound with magnesium metal. adichemistry.com This is an oxidative insertion of magnesium into the C-Br bond. adichemistry.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. mnstate.edu Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the magnesium species. adichemistry.com The magnesium metal surface is often activated using a small amount of iodine or 1,2-dibromoethane to remove the passivating layer of magnesium oxide. adichemistry.commnstate.edu The dimethoxymethyl group (an acetal) is stable under these basic and nucleophilic conditions, making this a viable transformation.

Organolithium Reagent Formation: While organolithium reagents can be formed directly from an aryl halide and lithium metal, a more common and milder laboratory method is lithium-halogen exchange. This involves treating this compound with a commercially available alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). This exchange is rapid and efficient, yielding 4-(dimethoxymethyl)phenyllithium and the corresponding alkyl bromide. This method offers excellent functional group tolerance, and the acetal moiety remains intact during the process. The resulting organolithium reagent is a powerful nucleophile used in a wide array of synthetic applications.

Table 2: Conditions for Organometallic Reagent Formation

| Reagent Type | Reactants | Solvent | Key Conditions |

| Grignard | This compound, Mg turnings | Anhydrous Diethyl Ether or THF | Initiation with I₂ or 1,2-dibromoethane; Anhydrous atmosphere |

| Organolithium | This compound, n-BuLi or t-BuLi | Anhydrous THF or Diethyl Ether | Low temperature (-78 °C); Inert atmosphere (N₂ or Ar) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the aryl halide substrate. The generally accepted mechanism for activated aryl halides is a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

This reaction pathway is generally unfavorable for simple aryl halides like this compound. libretexts.org The formation of the Meisenheimer complex is energetically costly because it involves the temporary loss of aromaticity and the placement of a negative charge onto the electron-rich benzene ring. libretexts.org SNAr reactions proceed at practical rates only when the aryl halide is substituted with one or more powerful electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com These groups stabilize the anionic intermediate through resonance delocalization.

The dimethoxymethyl group is weakly electron-donating and therefore does not activate the ring toward nucleophilic attack. Consequently, this compound is essentially unreactive in typical SNAr reactions with common nucleophiles like alkoxides, amines, or cyanides under standard laboratory conditions. For a substitution to occur, very harsh conditions, such as high temperatures and pressures as seen in the Dow process for phenol synthesis, or the use of extremely strong bases like sodium amide to proceed via a benzyne (elimination-addition) mechanism, would be required. youtube.com

Reactions Involving the Dimethoxymethyl Group

Deprotection to the Aldehyde Functionality

The dimethoxymethyl group is a dimethyl acetal, which functions as a common and robust protecting group for an aldehyde. This protection strategy is employed to mask the reactivity of the aldehyde—which is sensitive to both nucleophiles and oxidizing/reducing agents—while chemical transformations are carried out elsewhere in the molecule, such as at the aryl bromide position.

The aldehyde functionality can be readily regenerated from the acetal through acid-catalyzed hydrolysis. rsc.org The reaction involves the treatment of this compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone or THF to ensure solubility. The mechanism proceeds via protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and a second sequence of protonation and methanol elimination, yields the final product, 4-bromobenzaldehyde (B125591). sigmaaldrich.comchemicalbook.com This deprotection is typically clean and high-yielding.

Derivatization Reactions (e.g., Esterification)

While the acetal group itself does not undergo esterification, it can participate in other derivatization reactions, most notably transacetalization. This reaction allows for the exchange of the alcohol component of the acetal without proceeding through the free aldehyde. google.com

In a typical transacetalization, this compound is heated with a different alcohol (R'OH), often a diol like ethylene glycol, in the presence of an acid catalyst. google.com The reaction is driven to completion by removing the methanol byproduct, typically through distillation. This process converts the dimethyl acetal into a new acetal, such as a cyclic 1,3-dioxolane when ethylene glycol is used. This method is valuable for introducing different properties or for creating acetals that might be more stable or more easily removed under specific conditions.

Furthermore, the acetal can be used in tandem reactions where it is deprotected in situ and the resulting aldehyde is immediately trapped by another reagent. An example is the deacetalization-Knoevenagel condensation, where the acetal is hydrolyzed to the aldehyde, which then condenses with an active methylene compound in the same pot. rsc.orgresearchgate.net

Participation in Intramolecular Cyclization and Rearrangement Pathways

The dimethoxymethyl group can influence the reactivity of the benzene ring to facilitate intramolecular reactions, primarily by serving as a directed metalation group (DMG). Although a weaker DMG than some other functional groups, acetals can direct ortho-lithiation upon treatment with a strong organolithium base like n-butyllithium or sec-butyllithium, particularly when assisted by a coordinating agent like TMEDA (tetramethylethylenediamine).

This directed ortho-metalation generates a potent nucleophilic center adjacent to the dimethoxymethyl group. If the molecule also possesses an appropriately positioned internal electrophile, this lithiated intermediate can undergo an intramolecular cyclization reaction. For example, if a side chain terminating in an electrophilic group (e.g., an alkyl halide or an ester) were present at a different position on the ring, the ortho-lithiated species could attack it to form a new ring fused to the benzene core. While specific examples for this compound are not prevalent, this strategy is a well-established principle in synthetic organic chemistry for constructing complex polycyclic systems. The reaction provides a powerful method for regioselective functionalization that would be difficult to achieve through other means.

Tandem and Cascade Reactions Utilizing Orthogonal Reactivity

Research into the synthetic utility of this compound has revealed its potential in cascade sequences that begin with the deprotection of the acetal followed by a condensation reaction. A notable example is the one-pot deacetalization-Knoevenagel condensation reaction. In this process, the dimethyl acetal is first hydrolyzed under acidic conditions to generate the corresponding 4-bromobenzaldehyde in situ. This intermediate immediately participates in a Knoevenagel condensation with an active methylene compound, such as malononitrile, catalyzed by a base. This sequence efficiently yields a more complex molecule in a single operational step.

While the aforementioned cascade primarily leverages the acetal functionality, more sophisticated tandem reactions exploit both reactive sites of this compound. A compelling illustration of this is a palladium-catalyzed, one-pot sequence that combines a cross-coupling reaction at the bromo-position with a subsequent cyclization involving the aldehyde released from the acetal. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., an amino or hydroxyl group) can be followed by an acid-catalyzed intramolecular cyclization.

This hypothetical yet highly plausible tandem reaction would proceed as follows:

Sonogashira Coupling: In the presence of a palladium catalyst and a copper(I) co-catalyst, the C(sp)-H bond of the terminal alkyne couples with the C(sp²)-Br bond of this compound to form a 4-(alkynyl)-substituted benzaldehyde dimethyl acetal.

In situ Deprotection and Cyclization: Upon introduction of an acid, the dimethyl acetal is hydrolyzed to the free aldehyde. The proximate nucleophile on the alkyne chain then attacks the electrophilic aldehyde, leading to a cyclization event that can form various heterocyclic systems, such as isoquinolines or other fused rings, depending on the nature of the alkyne substrate.

The following interactive data table outlines the key parameters of such a proposed tandem Sonogashira coupling-cyclization reaction.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Key Intermediate | Final Product |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (with nucleophile) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)benzaldehyde dimethyl acetal | Fused Heterocycle (e.g., Isoquinoline derivative) |

| 2 | Deprotection/Cyclization | Intermediate from Step 1 | Acid (e.g., HCl, TsOH) | 4-(Alkynyl)benzaldehyde |

Another innovative approach that highlights the orthogonal reactivity of this compound is its use in Nickel/photoredox-catalyzed cross-coupling reactions. In these transformations, the benzaldehyde di(alkyl) acetal can serve as a radical source for the alkylation of the aryl bromide. This type of reaction underscores the versatility of the acetal group, not just as a protected aldehyde, but as an active participant in carbon-carbon bond formation, while the bromo group serves as the coupling site. Such methodologies open new avenues for the construction of complex molecular frameworks from simple, readily available precursors.

Mechanistic Insights into Reactions of 1 Bromo 4 Dimethoxymethyl Benzene

Mechanistic Pathways of Cross-Coupling Reactions

1-Bromo-4-(dimethoxymethyl)benzene is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving a palladium(0) active species.

The catalytic cycle for most palladium-catalyzed cross-coupling reactions can be summarized in three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the order I > Br > Cl. sctunisie.org

Transmetalation/Migratory Insertion: In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. Here, the organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoborane. youtube.comyoutube.com For the Heck reaction, this stage involves the coordination of an alkene to the palladium(II) complex, followed by a syn-migratory insertion of the aryl group into the alkene. nih.govyoutube.com In the Sonogashira coupling, a copper co-catalyst often facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. researchgate.netresearchgate.net

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The specific ligands coordinated to the palladium center play a crucial role in influencing the efficiency and selectivity of these reactions by modulating the electron density and steric environment of the metal. wikipedia.org

| Cross-Coupling Reaction | Key Mechanistic Steps | Coupling Partner |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Organoboron reagent |

| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Alkene |

| Sonogashira Coupling | Oxidative Addition, Transmetalation (often Cu-mediated), Reductive Elimination | Terminal Alkyne |

Understanding Lewis Acid Catalysis in Acetal (B89532) Chemistry

The dimethoxymethyl group of this compound is a dimethyl acetal. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. This reactivity is often exploited for the deprotection of the aldehyde functionality, and the mechanism is significantly accelerated by the presence of a Lewis acid.

The generally accepted mechanism for the Lewis acid-catalyzed cleavage of acetals involves the following steps:

Activation of the Acetal: A Lewis acid coordinates to one of the oxygen atoms of the acetal group. This coordination polarizes the carbon-oxygen bond, making the oxygen a better leaving group.

Formation of an Oxocarbenium Ion: The activated oxygen atom departs as an alcohol (or its conjugate acid), leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the corresponding aldehyde and regenerates the acid catalyst.

Various Lewis acids can be employed to catalyze this transformation, with their strength influencing the reaction rate. The choice of Lewis acid can also be critical in reactions where other acid-sensitive functional groups are present.

Stereochemical Course of Reactions and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is particularly relevant when the coupling partner or other reagents are chiral, or when new stereocenters are formed during the reaction.

In cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction generally proceeds with retention of configuration at the double bonds of both the organoboron reagent and the vinyl halide, if applicable. wikipedia.org However, the stereochemistry of newly formed chiral centers is often influenced by the chiral ligands on the palladium catalyst.

In the context of the acetal group, reactions that proceed via an oxocarbenium ion intermediate can lead to the formation of diastereomers if the nucleophilic attack occurs on a prochiral center or if a chiral nucleophile is used. The diastereoselectivity of such reactions is influenced by several factors, including the steric bulk of the nucleophile and the substituents on the substrate, as well as the reaction temperature and the nature of the Lewis acid catalyst. For instance, in related systems, the use of bulky nucleophiles has been shown to favor the formation of one diastereomer over the other.

While specific studies on the diastereoselectivity of reactions involving this compound are not widely reported, the general principles of stereochemical control in similar acyclic systems can be applied. The approach of the nucleophile to the planar oxocarbenium ion intermediate is dictated by minimizing steric interactions, which often leads to a predictable stereochemical outcome.

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling is a powerful tool for elucidating the intricate details of reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), chemists can trace the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. youtube.com

Cross-Coupling Reactions: In the context of palladium-catalyzed cross-coupling reactions, isotope labeling studies have been instrumental in confirming mechanistic proposals. For example, deuterium labeling has been used in the Heck reaction to study the stereochemistry of palladium migration steps. nih.govacs.org By analyzing the position of the deuterium atom in the product, researchers can distinguish between different possible pathways, such as syn- and anti-β-hydride elimination.

Similarly, carbon-13 kinetic isotope effect (KIE) studies have provided detailed insights into the Suzuki-Miyaura reaction. nih.govchemrxiv.orgresearchgate.net By measuring the reaction rates of substrates containing ¹²C versus ¹³C at the carbon-bromine bond, it's possible to determine whether the oxidative addition step is rate-determining. Such studies have revealed that the nature of the palladium catalyst and the halide can influence the rate-determining step of the catalytic cycle. nih.govchemrxiv.orgresearchgate.net

Acetal Chemistry: Isotope labeling has also been employed to study the mechanism of acetal hydrolysis. By using water enriched with oxygen-18 (H₂¹⁸O), it has been demonstrated that the oxygen atom from the water is incorporated into the resulting aldehyde, confirming that the carbon-oxygen bond of the acetal is cleaved during the reaction.

While specific isotope labeling studies on this compound are not extensively documented, the established methodologies can be readily applied to investigate its reaction mechanisms. For instance, a Suzuki-Miyaura reaction with a deuterated boronic acid could provide information about the transmetalation step, while conducting the Heck reaction with a deuterated alkene would clarify the regioselectivity of the migratory insertion.

Advanced Applications in Synthetic Organic Chemistry

Application in Pharmaceutical Synthesis

The strategic importance of 1-Bromo-4-(dimethoxymethyl)benzene is most prominently illustrated in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of high-value active pharmaceutical ingredients (APIs).

Key Intermediate in Drug Candidate Development

This compound functions as a pivotal intermediate in the development of various drug candidates. The presence of the bromo group allows for the introduction of diverse functionalities through cross-coupling reactions, while the dimethoxymethyl group serves as a masked aldehyde, which can be deprotected under specific conditions to participate in further chemical transformations. This dual reactivity enables chemists to construct complex molecular frameworks with high precision and efficiency, a critical aspect in the lengthy and intricate process of drug discovery and development.

Synthesis of Angiotensin II Inhibitors (e.g., Valsartan)

A notable and well-documented application of this compound is in the synthesis of Angiotensin II inhibitors, a class of drugs used to treat high blood pressure and heart failure. A prime example is the synthesis of Valsartan. In a highly efficient synthetic route, this compound is coupled with 2-cyanobenzoic acid in the presence of a catalyst system typically composed of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide. This decarboxylative coupling reaction proceeds with high yield to form the key biphenyl (B1667301) intermediate, 2'-cyano-4'-(dimethoxymethyl)biphenyl.

Table 1: Key Reaction in Valsartan Synthesis

| Reactants | Catalyst System | Product | Yield |

|---|

Contributions to Agrochemical Synthesis

While the utility of brominated aromatic compounds as intermediates in the synthesis of agrochemicals is well-established, specific documented applications of this compound in this sector are not extensively reported in the available literature. The reactivity of the bromo group suggests its potential for use in constructing the core structures of novel pesticides and herbicides through various cross-coupling reactions. However, detailed research findings specifically highlighting the role of this compound in agrochemical synthesis are limited. For instance, the synthesis of the herbicide Topramezone involves an intermediate, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, which shares structural similarities but is a distinct compound nih.gov.

Role in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, aromatic compounds containing reactive functional groups are valuable for creating novel materials with tailored properties. Although the potential for this compound in this field is considerable, specific examples of its application are not widely documented in current research.

Preparation of Functionalized Monomers

The structure of this compound makes it a candidate for the synthesis of functionalized monomers. The bromo group can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to form polymer chains. Subsequently, the deprotection of the dimethoxymethyl group to an aldehyde would yield a functionalized polymer. This aldehyde group could then be used for post-polymerization modifications, allowing for the introduction of various chemical moieties to tune the material's properties. However, specific instances of this compound being used for this purpose are not readily found in the reviewed scientific literature.

Synthesis of Rigid Aromatic Scaffolds

The benzene (B151609) ring of this compound provides a rigid core that could be incorporated into larger, well-defined aromatic scaffolds. Such structures are of interest in materials science for applications in areas like organic electronics and porous materials. The bromo- and protected aldehyde functionalities offer orthogonal handles for the stepwise construction of these complex architectures. Despite this potential, the existing body of scientific work does not provide specific examples of this compound being employed for the synthesis of such rigid aromatic scaffolds.

Stereoselective Synthesis of Complex Molecules

The strategic placement of a latent aldehyde, protected as a dimethyl acetal (B89532), and a bromine atom on the aromatic ring makes this compound a versatile precursor in the stereoselective synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity, while the dimethoxymethyl group can be readily deprotected to reveal a reactive aldehyde functionality. This aldehyde is a key participant in numerous carbon-carbon bond-forming reactions that can be rendered stereoselective through the use of chiral auxiliaries, catalysts, or reagents.

Building Block for Chiral Molecules (e.g., 1,2-oxazine derivatives)

While direct applications of this compound in the synthesis of chiral 1,2-oxazine derivatives are not extensively documented in peer-reviewed literature, its deprotected form, 4-bromobenzaldehyde (B125591), serves as a crucial starting material for the stereoselective construction of chiral building blocks that can be precursors to such heterocyclic systems. The synthesis of enantiomerically enriched 1,2-oxazines and their derivatives often relies on stereoselective reactions involving aldehydes.

One established method for the asymmetric synthesis of 1,2-oxazinanes involves the catalytic enantioselective nitroso aldol reaction of distal dialdehydes, which can be catalyzed by simple amino acids like L-proline. nih.gov This strategy allows for the formation of the 1,2-oxazinane ring with high enantioselectivity. Although not a direct application, a synthetic route could be envisaged where this compound is elaborated into a suitable dialdehyde precursor to participate in such a reaction.

Furthermore, chiral auxiliaries have proven effective in controlling the stereochemistry of reactions involving aromatic aldehydes. For instance, oxazinanones can be used as chiral auxiliaries in asymmetric aldol reactions. The chlorotitanium enolate of an N-acyl oxazinanone reacts with aromatic aldehydes with excellent diastereoselectivity. rsc.org Subsequent hydrolysis of the aldol product yields homochiral α-methyl-β-hydroxy-carboxylic acids. rsc.org The 4-bromobenzaldehyde derived from this compound can be employed as the aromatic aldehyde in this type of reaction, leading to the formation of a chiral product with high stereocontrol. This chiral building block, containing the brominated aromatic ring, can then be further functionalized to construct more complex molecules, potentially including those with a 1,2-oxazine core.

Hetero-Diels-Alder reactions represent another powerful tool for the construction of six-membered heterocyclic rings like 1,2-oxazines. The reaction of nitroalkenes with alkenes can lead to the formation of 1,2-oxazine N-oxides. nih.gov While this specific example does not directly involve an aromatic aldehyde, asymmetric inverse-electron-demand hetero-Diels-Alder reactions are a well-established method for synthesizing enantioenriched six-membered heterocycles. nih.gov In these reactions, a chiral catalyst can control the facial selectivity of the cycloaddition between a diene and a dienophile, one of which could be derived from 4-bromobenzaldehyde.

Access to Enantiomerically Enriched Compounds

The aldehyde functionality, unmasked from the dimethoxymethyl group of this compound, provides a key entry point for the synthesis of a variety of enantiomerically enriched compounds. The reactivity of the aldehyde allows it to participate in a wide range of asymmetric transformations.

Asymmetric Aldol Reactions: As previously mentioned, the use of chiral auxiliaries, such as oxazinanones, allows for the diastereoselective addition of enolates to 4-bromobenzaldehyde, providing access to chiral β-hydroxy carbonyl compounds. rsc.org These products are valuable synthetic intermediates that can be converted into a variety of other chiral molecules.

Catalytic Enantioselective Additions: The development of chiral catalysts has enabled the direct enantioselective addition of various nucleophiles to aldehydes. For instance, chiral ligands can be employed in the copper-catalyzed asymmetric addition of diethylzinc to aromatic aldehydes, including those with a bromo substituent, to produce optically active 1-arylpropan-1-ols with high conversion and enantioselectivity. bohrium.com This demonstrates the feasibility of using 4-bromobenzaldehyde in catalytic asymmetric C-C bond-forming reactions to generate chiral secondary alcohols.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a robust framework for investigating the electronic structure of molecules. These calculations can elucidate the distribution of electrons within 1-bromo-4-(dimethoxymethyl)benzene, which in turn governs its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the bromine atom, being highly electronegative, and the oxygen atoms of the dimethoxymethyl group, influence the electron density distribution across the benzene (B151609) ring. DFT studies on similar brominated aromatic compounds have shown that the carbon atom attached to the bromine is a primary site for electrophilic attack, while the bromine atom itself can participate in various coupling reactions. mdpi.comnih.gov Molecular Electrostatic Potential (MESP) maps, generated through DFT calculations, can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Physicochemical and Electronic Properties of this compound

| Property | Value | Method of Calculation |

| Molecular Weight | 231.09 g/mol | PubChem 2.2 |

| XLogP3 | 2.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 18.5 Ų | Cactvs 3.4.8.18 |

| Formal Charge | 0 | PubChem |

This data is computationally generated and sourced from PubChem CID 688342. nih.gov

Reactivity descriptors derived from DFT, such as ionization potential, electron affinity, chemical hardness, and softness, can further quantify the reactivity of this compound. nih.gov These parameters are instrumental in predicting its behavior in various chemical environments and its propensity to undergo specific types of reactions.

Transition State Analysis in Catalytic Cycles

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for forming carbon-carbon bonds. rsc.orgresearchgate.netnih.govlibretexts.org Computational chemistry plays a pivotal role in elucidating the intricate mechanisms of these catalytic cycles, particularly through the analysis of transition states.

For instance, in a Suzuki-Miyaura coupling of this compound with a boronic acid, computational studies can model the oxidative addition of the aryl bromide to the palladium(0) catalyst. mdpi.comnih.gov This would involve calculating the energy profile as the C-Br bond breaks and two new bonds to the palladium center are formed. Subsequent steps, such as the transfer of the organic group from the boron atom to the palladium (transmetalation) and the final reductive elimination to form the new C-C bond and regenerate the catalyst, can also be modeled. rsc.org

Similarly, in the Heck reaction, the mechanism involving the insertion of an alkene into the palladium-carbon bond can be computationally explored. researchgate.netlibretexts.org Theoretical studies can provide insights into the regioselectivity and stereoselectivity of these reactions by comparing the energies of different possible transition states. Understanding these mechanistic details at a molecular level is crucial for optimizing reaction conditions and designing more efficient catalysts.

Conformation Analysis of Derivatives

The dimethoxymethyl group in this compound introduces conformational flexibility. The two methoxy (B1213986) groups can rotate around the C-O bonds, and the entire dimethoxymethyl group can rotate relative to the benzene ring. While the parent molecule itself has a limited number of significant conformers, its derivatives can exhibit more complex conformational landscapes.

Computational methods, particularly molecular mechanics and DFT, are powerful tools for performing conformational analysis. By systematically rotating the rotatable bonds and calculating the potential energy of each conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

In Silico Screening for Novel Transformations

The predictive power of computational chemistry can be harnessed for the in silico screening of novel chemical transformations for this compound. This approach involves using computational models to predict the outcome of potential reactions before they are attempted in the laboratory, thereby saving time and resources.

One approach to in silico screening is to build a virtual library of potential reactants and catalysts and then use high-throughput computational methods to predict the feasibility and potential yield of each reaction. For example, one could screen a variety of organometallic catalysts and coupling partners for new cross-coupling reactions involving this compound.

Furthermore, computational methods can be employed in a more exploratory fashion to discover entirely new reaction pathways. By simulating the behavior of this compound under various hypothetical conditions (e.g., in the presence of different reagents, solvents, or catalysts), it may be possible to identify previously unknown but thermodynamically favorable transformations. Techniques like reaction path finding algorithms can systematically explore the potential energy surface to uncover low-energy pathways to new products.

While the direct application of in silico screening for novel transformations of this compound is not yet widely reported, the principles are well-established in fields like drug discovery. beilstein-journals.org The application of these methods to synthetic chemistry holds great promise for accelerating the discovery of new reactions and the synthesis of novel molecules.

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds like 1-bromo-4-(dimethoxymethyl)benzene to enhance safety, minimize waste, and improve energy efficiency. ugm.ac.idbeilstein-journals.org Traditional synthesis methods, such as the acetalization of 4-bromobenzaldehyde (B125591) using trimethyl orthoformate and an acid catalyst in methanol, are effective but often involve volatile organic solvents and require significant energy for heating and distillation. prepchem.com

Future research is geared towards developing more sustainable protocols. Key areas of investigation include:

Solvent-Free Reactions: Inspired by procedures for related compounds, research is exploring the reduction of aldehydes and subsequent reactions without a solvent, which dramatically reduces waste and simplifies purification. ugm.ac.id

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle being actively pursued. This involves moving away from reagents that generate significant inorganic waste.

A comparative look at traditional versus green approaches highlights the potential benefits.

| Feature | Traditional Synthesis (e.g., Reflux in Methanol) | Green Chemistry Approach |

| Solvent | Typically uses volatile organic solvents like methanol. prepchem.com | Aims for solvent-free conditions or use of benign solvents (e.g., water, ionic liquids). ugm.ac.idbeilstein-journals.org |

| Energy Input | Often requires prolonged heating under reflux. prepchem.com | Utilizes energy-efficient methods like microwave or sonication to reduce reaction times. |

| Catalyst | May use strong, corrosive acids that are difficult to recycle. prepchem.com | Focuses on recyclable, solid-acid catalysts or biocatalysts. |

| Waste | Generates solvent and reagent-derived waste. | Significantly reduces waste by eliminating solvents and using atom-economical reagents. beilstein-journals.org |

This table is generated based on established green chemistry principles and synthesis methods for analogous compounds.

Flow Chemistry and Automation in Synthesis

The transition from batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. beilstein-journals.orgresearchgate.net For intermediates like this compound, flow chemistry offers enhanced control over reaction parameters, improved safety when handling reactive intermediates, and greater scalability. researchgate.net

Future research in this area focuses on:

Integrated Systems: Developing fully automated flow systems that combine reaction, work-up, and purification steps into a single, continuous process.

Microreactor Technology: Utilizing microreactors to achieve rapid heat and mass transfer, enabling reactions to be performed under conditions that are too hazardous for large-scale batch reactors. beilstein-journals.org

On-Demand Generation: Flow chemistry allows for the on-demand generation and immediate use of reactive intermediates, which is particularly advantageous for improving the safety and efficiency of subsequent coupling reactions involving the aryl bromide moiety. researchgate.net

The advantages of flow synthesis are particularly evident when dealing with the generation of transient species for further reactions.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of large quantities of reactive materials poses risks. | Small reaction volumes in the reactor at any given time enhance safety. researchgate.net |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Superior control over reaction parameters leads to higher consistency and yield. beilstein-journals.org |

| Scalability | Scaling up can be complex and may require process re-optimization. | Scaling up is achieved by running the system for longer periods or by parallelizing reactors. |

| Reactive Intermediates | Isolation and storage of unstable intermediates can be hazardous. | Enables the generation and immediate consumption of reactive intermediates. researchgate.net |

This table is generated based on documented advantages of flow chemistry in organic synthesis. beilstein-journals.orgresearchgate.net

Exploration of Novel Catalytic Systems

The bromine atom on the benzene (B151609) ring makes this compound an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research is continuously seeking novel catalytic systems to improve the efficiency, selectivity, and scope of these transformations.

Key development areas include:

Non-Precious Metal Catalysts: While palladium catalysts are highly effective, their cost and toxicity are significant drawbacks. There is a strong push towards developing catalysts based on more abundant and less toxic metals like copper, nickel, and iron.

Ligand Design: The synthesis of sophisticated ligands that can stabilize the metal center, promote oxidative addition, and facilitate reductive elimination is crucial for enhancing catalyst performance and expanding the range of compatible functional groups.

Photoredox Catalysis: Light-driven catalytic cycles are emerging as a powerful tool in organic synthesis. Exploring photoredox-mediated reactions of this compound could unlock new synthetic pathways that are inaccessible through traditional thermal methods.

Diversification of Applications in Chemical Biology and Materials Science

While traditionally used as a synthetic intermediate, the unique structural features of this compound make it an attractive building block for new applications in chemical biology and materials science. ontosight.ai The dimethoxymethyl group serves as a protected aldehyde, which can be easily deprotected to reveal a reactive carbonyl group for bioconjugation or polymerization.

Future applications being explored include:

Chemical Biology: The compound can be incorporated into larger molecules designed as biological probes or potential therapeutic agents. The protected aldehyde allows for late-stage functionalization, enabling the attachment of fluorescent tags, affinity labels, or drug payloads. Predictions based on its chemical structure suggest potential antimicrobial properties. epa.gov

Materials Science: The bromo- and protected aldehyde functionalities make it a valuable monomer or cross-linking agent for the synthesis of advanced polymers and functional materials. Its derivatives are being investigated for use in electronics and liquid crystals. openpr.com For instance, related brominated aromatic compounds are crucial in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Bromo-4-(dimethoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodology : Two primary approaches are used:

- Bromination of pre-functionalized benzene derivatives : Introduce the dimethoxymethyl group first via acetal protection of a carbonyl group, followed by bromination using Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) .

- Palladium-catalyzed coupling : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and dimethoxymethyl precursors in THF or DMF, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base (60–80°C, 12–24 hrs) .

- Key factors : Catalyst loading, solvent polarity, and temperature critically affect regioselectivity and by-product formation.

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8 Hz) due to para-substitution.

- Dimethoxymethyl protons resonate as singlets (δ 3.2–3.4 ppm for OCH₃; δ 4.8–5.0 ppm for CH(OCH₃)₂) .

- IR : Strong C-O stretches (1050–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups.

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted bromine or dimethoxymethyl precursors.

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate brominated by-products .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized to suppress homocoupling?

- Strategies :

- Use ligand-modified catalysts (e.g., XPhos or SPhos) to enhance selectivity for heterocoupling over homocoupling .

- Optimize stoichiometry (1:1.2 aryl halide:boronic acid) and degas solvents to prevent oxidative side reactions.

Q. How do electronic effects of the dimethoxymethyl group influence electrophilic substitution in this compound?

- Mechanistic insight : The dimethoxymethyl group acts as an electron-donating group via resonance, directing subsequent electrophilic substitutions to the meta position relative to bromine.